molecular formula C16H13BrOS B12989319 2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde

2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde

Cat. No.: B12989319
M. Wt: 333.2 g/mol
InChI Key: PGXOVYOMPJJQRP-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde is an organic compound characterized by the presence of a bromophenyl group, a propanoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde typically involves a multi-step process. One common method starts with the reaction of 4-bromoacetophenone with thiobenzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its bromophenyl group can interact with biological receptors, while the thiobenzaldehyde moiety may participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13BrOS

Molecular Weight

333.2 g/mol

IUPAC Name

2-[3-(4-bromophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13BrOS/c17-14-8-5-12(6-9-14)7-10-16(18)15-4-2-1-3-13(15)11-19/h1-6,8-9,11H,7,10H2

InChI Key

PGXOVYOMPJJQRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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